1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12;;/h2-6,11,15H,7-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRSYAOCIXIYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Dihydrochloride
The synthesis of this compound can be divided into three critical stages:
- Formation of the 3-Phenyl-1,2,4-oxadiazole Core
- Introduction of the Piperazine-Ethyl Substituent
- Salt Formation to Yield the Dihydrochloride
Each stage requires distinct reagents, catalysts, and conditions, as outlined below.
Synthesis of the 3-Phenyl-1,2,4-oxadiazole Core
The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. Two prominent methods are employed:
Heterocyclization Using Amidoximes and Acyl Chlorides
This classical approach, initially developed by Tiemann and Krüger, involves reacting benzamidoxime (derived from benzonitrile and hydroxylamine) with chloroacetyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring.
Representative Reaction:
$$
\text{Benzamidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{3-Phenyl-1,2,4-oxadiazole} + \text{HCl}
$$
Superbase-Mediated Cyclization
A more recent method utilizes a superbase system (NaOH/DMSO) to facilitate cyclization between amidoximes and methyl/ethyl esters at room temperature. For example, phenylglyoxylic acid methyl ester reacts with acetamidoxime in NaOH/DMSO to yield the 3-phenyl-1,2,4-oxadiazole derivative. This method offers moderate-to-excellent yields (11–90%) but requires extended reaction times (4–24 hours).
Salt Formation to Dihydrochloride
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an alcoholic solvent.
- The free base is dissolved in ethanol.
- Excess HCl (2.0 equiv) is added dropwise at 0–5°C.
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Critical Parameters:
- Stoichiometric control to ensure complete protonation of both piperazine nitrogens.
- Temperature maintenance to prevent decomposition.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies, yields, and limitations:
| Method | Starting Materials | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Tiemann-Krüger Cyclization | Benzamidoxime, Chloroacetyl Chloride | TEA, DCM, RT | 45–60 | Low yields, purification difficulties |
| Superbase-Mediated | Amidoxime, Methyl Ester | NaOH/DMSO, RT | 60–90 | Long reaction time, solvent volume |
| Alkylation with Piperazine | Oxadiazole-ethyl chloride, Piperazine | K$$2$$CO$$3$$, MeCN | 70–85 | Side reactions, solubility issues |
Optimization and Mechanistic Insights
Cyclization Step Optimization
Analytical Characterization
The final product is characterized using:
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like sodium dichloroisocyanurate.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate in dichloromethane at 0–30°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of energetic ionic salts containing the oxadiazole ring .
Scientific Research Applications
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride
- Structure : Benzyl replaces the phenyl group on the oxadiazole.
- Molecular Formula : C₁₅H₂₂ClN₄O.
- Key Differences: Benzyl vs. Synthetic Accessibility: Benzyl derivatives may offer easier functionalization .
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride
- Structure : Chlorophenyl substituent on the oxadiazole; methyl linker instead of ethyl.
- Molecular Formula : C₁₃H₁₆Cl₂N₄O.
- Key Differences :
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine Dihydrochloride
- Structure : Trifluoromethylphenyl substituent on the oxadiazole.
- Molecular Formula : C₁₃H₁₅Cl₂F₃N₄O.
- Key Differences :
Analogues with Different Heterocycles
1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine Dihydrochloride
- Structure : 1,2-Oxazole replaces 1,2,4-oxadiazole.
- Molecular Formula : C₁₄H₁₉Cl₂N₃O.
- Key Differences :
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Dihydrochloride
- Structure : 1,2,3-Triazole replaces oxadiazole.
- Molecular Formula : C₁₃H₁₈Cl₂N₆.
- Key Differences: Triazole vs. Biological Activity: Triazoles are common in kinase inhibitors, suggesting divergent targets .
Physicochemical and Pharmacological Comparison
Biological Activity
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride, a compound with a molecular formula of C14H20Cl2N4O and a molecular weight of 331.24 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the presence of a piperazine moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole heterocycle is known for its broad range of biological activities, making derivatives like this compound valuable in drug discovery.
| Property | Value |
|---|---|
| Chemical Formula | C14H20Cl2N4O |
| Molecular Weight | 331.24 g/mol |
| CAS Number | 1171316-30-5 |
| IUPAC Name | 3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole; dihydrochloride |
| Appearance | Powder |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (CaCo-2) | 2.76 |
| Human renal cancer (RXF 486) | 1.143 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that derivatives of oxadiazoles could inhibit bacterial growth with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and survival.
- Interaction with Cellular Targets : It exhibits affinity towards sigma receptors and other protein targets involved in signaling pathways related to cell growth and apoptosis .
- Modulation of Gene Expression : Some studies suggest that it may alter gene expression profiles associated with tumor progression and resistance to chemotherapy .
Case Studies
A notable case study involved the evaluation of the compound's efficacy against SARS-CoV-2. The derivative demonstrated potential as an antiviral agent by inhibiting the main protease (Mpro) of the virus with an IC50 value of 46 µM . This highlights its versatility beyond anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
